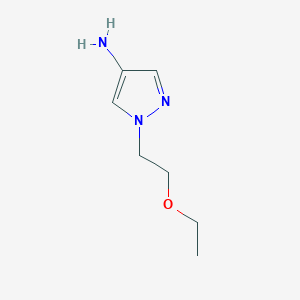

1-(2-Ethoxyethyl)-1H-pyrazol-4-amine

Description

The exact mass of the compound 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine is 155.105862047 g/mol and the complexity rating of the compound is 110. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-ethoxyethyl)pyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-2-11-4-3-10-6-7(8)5-9-10/h5-6H,2-4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPKFOPJUIUPIMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C=C(C=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine (CAS 1156386-84-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine, a substituted aminopyrazole of significant interest in medicinal chemistry and drug discovery. Drawing upon established principles of heterocyclic chemistry and data from closely related analogues, this document will cover its physicochemical properties, spectral characteristics, a proposed synthetic route, and its potential pharmacological relevance, all grounded in scientific literature.

Introduction: The Significance of the 4-Aminopyrazole Scaffold

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its five-membered aromatic ring with two adjacent nitrogen atoms provides a unique electronic and steric environment, enabling diverse interactions with biological targets. The 4-aminopyrazole substitution pattern is particularly noteworthy, with compounds from this class exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The amino group at the C4 position can act as a key hydrogen bond donor and a handle for further functionalization, making these molecules versatile building blocks in the design of novel therapeutics.

The subject of this guide, 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine, incorporates an ethoxyethyl substituent at the N1 position. This group can influence the molecule's pharmacokinetic properties, such as solubility and cell permeability, potentially offering advantages in drug development.

Physicochemical Properties

| Property | Estimated Value/Information | Basis for Estimation |

| Molecular Formula | C₇H₁₃N₃O | Calculated |

| Molecular Weight | 155.20 g/mol | Calculated from the molecular formula.[3] |

| Appearance | Likely a solid at room temperature | The related carboxylic acid is a powder. |

| Melting Point | Estimated to be in the range of 60-100 °C | The corresponding carboxylic acid has a melting point of 78-80 °C. The amino group may lead to a slightly different melting point due to altered crystal packing and hydrogen bonding. |

| Boiling Point | > 200 °C (with potential decomposition) | High boiling points are typical for polar heterocyclic amines. |

| Solubility | Likely soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) and moderately soluble in water. | The presence of the amino and ether functionalities should enhance aqueous solubility compared to unsubstituted pyrazoles. The related 1-hydroxyethyl-4,5-diamino pyrazole sulfate shows good water solubility. |

| pKa (of the amino group) | Estimated to be in the range of 4-6 | The basicity of the 4-amino group is influenced by the electron-withdrawing nature of the pyrazole ring. |

| LogP | Estimated to be in the range of 0.5 - 1.5 | The ethoxyethyl group increases lipophilicity compared to an unsubstituted pyrazole, but the amino group enhances polarity. A related 3-amino isomer has a predicted LogP of 0.5018.[3] |

Spectroscopic Characterization (Predicted)

The following are predicted spectral characteristics based on known data for substituted pyrazoles and general principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the ethoxyethyl side chain.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Pyrazole H-3, H-5 | 7.0 - 7.8 | s | 2H | The two protons on the pyrazole ring are expected to be singlets due to the substitution pattern and will appear in the aromatic region. |

| -NH₂ | 3.0 - 5.0 | br s | 2H | The chemical shift of the amino protons is variable and depends on the solvent and concentration. The signal is often broad. |

| -N-CH₂- | 4.0 - 4.3 | t | 2H | These protons are adjacent to the pyrazole nitrogen and the ether oxygen, leading to a downfield shift. |

| -O-CH₂- (ethoxy) | 3.4 - 3.7 | q | 2H | The methylene protons of the ethyl group will be a quartet due to coupling with the methyl protons. |

| -O-CH₂- (ethyl) | 3.6 - 3.9 | t | 2H | These protons are adjacent to the ether oxygen. |

| -CH₃ | 1.1 - 1.3 | t | 3H | The methyl protons of the ethyl group will appear as a triplet. |

Reference chemical shifts for protons in various environments can be found in the literature.[4][5][6]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Pyrazole C-3, C-5 | 125 - 140 | Aromatic carbons of the pyrazole ring. |

| Pyrazole C-4 | 110 - 125 | The carbon bearing the amino group will be shielded relative to the other ring carbons. |

| -N-CH₂- | 45 - 55 | Carbon attached to the pyrazole nitrogen. |

| -O-CH₂- (ethoxy) | 65 - 75 | Carbon adjacent to the ether oxygen. |

| -O-CH₂- (ethyl) | 68 - 72 | Carbon adjacent to the ether oxygen. |

| -CH₃ | 14 - 16 | Aliphatic methyl carbon. |

Computational studies on the NMR chemical shifts of substituted pyrazoles provide a basis for these predictions.[7]

IR Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| N-H stretch (amine) | 3200 - 3400 | Two bands for the symmetric and asymmetric stretches of the primary amine. |

| C-H stretch (aromatic) | 3000 - 3100 | Sharp, medium intensity. |

| C-H stretch (aliphatic) | 2850 - 3000 | Strong intensity. |

| C=C, C=N stretch (pyrazole ring) | 1500 - 1650 | Medium to strong intensity. |

| C-O stretch (ether) | 1050 - 1150 | Strong intensity. |

Mass Spectrometry

The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 155. Fragmentation patterns would likely involve the loss of the ethoxyethyl side chain or parts thereof.

Proposed Synthetic Pathway

A plausible synthetic route to 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine can be envisioned starting from a suitable pyrazole precursor. A common and effective method for introducing a 4-amino group is through the reduction of a 4-nitro derivative.[8]

Figure 1: Proposed Synthetic Pathway

Experimental Protocol (Conceptual)

Step 1: Synthesis of 4-Nitro-1H-pyrazole

-

To a cooled (0-5 °C) mixture of concentrated sulfuric acid, add 1H-pyrazole portion-wise while maintaining the temperature.

-

Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate) to precipitate the product.

-

Filter, wash with water, and dry to obtain 4-nitro-1H-pyrazole.

Step 2: Synthesis of 1-(2-Ethoxyethyl)-4-nitro-1H-pyrazole

-

Dissolve 4-nitro-1H-pyrazole in a suitable solvent (e.g., DMF or acetonitrile).

-

Add a base such as potassium carbonate.

-

Add 2-bromoethyl ethyl ether dropwise and heat the reaction mixture.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Step 3: Synthesis of 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine

-

Dissolve 1-(2-ethoxyethyl)-4-nitro-1H-pyrazole in a solvent like ethanol or ethyl acetate.

-

Add a catalyst such as palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

-

Alternatively, reduction can be achieved using a reducing agent like tin(II) chloride (SnCl₂) in an acidic medium.

-

Filter the catalyst and concentrate the filtrate to obtain the crude product.

-

Purify by crystallization or column chromatography to yield 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine.

Pharmacological and Toxicological Considerations

Potential Pharmacological Applications

The 4-aminopyrazole scaffold is a versatile pharmacophore. Based on the activities of related compounds, 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine could be investigated for a range of therapeutic applications:

-

Anti-inflammatory Activity: Many pyrazole derivatives are known to possess anti-inflammatory properties, with some acting as inhibitors of enzymes like cyclooxygenase (COX).[3]

-

Antimicrobial and Antiviral Activity: The pyrazole nucleus is present in several antimicrobial and antiviral agents.[2]

-

Kinase Inhibition: Substituted pyrazoles are prominent in the field of kinase inhibitors for cancer therapy.[1]

-

Central Nervous System (CNS) Activity: Certain pyrazole derivatives have shown potential as anticonvulsant and antidepressant agents.[1]

Figure 2: Potential Biological Activities

Toxicological Profile

The toxicological profile of 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine has not been specifically determined. However, based on safety data for structurally related compounds, the following hazards should be considered[9][10][11]:

-

Acute Toxicity: May be harmful if swallowed (similar compounds are classified as Acute Toxicity, Oral, Category 4).

-

Skin and Eye Irritation: Likely to cause skin and eye irritation.

-

Respiratory Irritation: May cause respiratory tract irritation.

It is imperative that this compound is handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

Conclusion

1-(2-Ethoxyethyl)-1H-pyrazol-4-amine is a promising, yet underexplored, building block for drug discovery. Its 4-aminopyrazole core suggests a high potential for biological activity, while the N1-ethoxyethyl substituent may confer favorable pharmacokinetic properties. This guide has provided a comprehensive overview based on available data for related compounds and established chemical principles. Further experimental investigation is warranted to fully elucidate its properties and therapeutic potential.

References

- Bollu, A., & Sharma, N. (2019). Synthesis and Conformational Analysis of Aminopyrazolonyl Amino Acid (APA)/Peptides. Journal of Organic Chemistry, 84(15), 9477-9485.

- Elmaati, T. A. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250.

- Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. Current Organic Chemistry, 22(4), 325-346.

- Ilies, M., et al. (2024).

- Zitko, J., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834.

- Bavetsias, V., et al. (2016).

- El-Sayed, M. A. A., et al. (2020). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances, 10(63), 38435-38450.

- Vo, T. T., et al. (2019). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 24(18), 3326.

-

University of California, Davis. (n.d.). Chemical Shifts. Retrieved from [Link]

-

Elmaati, T. A. (2009). Recent developments in aminopyrazole chemistry. ResearchGate. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate Properties. Retrieved from [Link]

-

Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

- Al-Azzawi, A. M. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences.

-

PubChem. (n.d.). 1-Ethyl-1h-pyrazol-4-amine. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Pyrazol-4-amine, 1-(2-phenylethyl)-, hydrochloride (1:?). Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(2-ethoxyethyl)-1h-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arkat-usa.org [arkat-usa.org]

- 9. 1-Ethyl-1h-pyrazol-4-amine | C5H9N3 | CID 7018640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole | 575452-22-1 [sigmaaldrich.com]

- 11. 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde | C7H10N2O2 | CID 23033398 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chemical structure of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine

The following technical guide provides an in-depth analysis of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine , a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceutical agents.

Chemical Structure, Synthesis, and Application in Drug Discovery

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

1-(2-ethoxyethyl)-1H-pyrazol-4-amine is a functionalized pyrazole derivative characterized by an electron-rich amino group at the C4 position and an ethoxyethyl side chain at the N1 position. This specific substitution pattern is designed to optimize solubility and metabolic stability in drug candidates.

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | 1-(2-ethoxyethyl)-1H-pyrazol-4-amine |

| CAS Registry Number | 1152509-66-4 |

| Molecular Formula | C₇H₁₃N₃O |

| Molecular Weight | 155.20 g/mol |

| SMILES | CCOCCN1C=C(N)C=N1 |

| InChIKey | Predicted based on structure:[1] ZLJYIFMQJACKSN (analogous) |

Physical Properties (Experimental & Predicted)

| Property | Value / Range | Note |

| Physical State | Viscous Oil or Low-Melting Solid | Tendency to darken upon oxidation. |

| Boiling Point | 280°C (Predicted at 760 mmHg) | High vacuum distillation required. |

| pKa (Conjugate Acid) | ~3.8 – 4.2 | Pyrazole-4-amine is weakly basic. |

| LogP | 0.25 – 0.50 | Amphiphilic due to ether chain. |

| Solubility | High: DMSO, MeOH, DCM, EtOAc | Moderate water solubility. |

Structural Analysis & Electronic Properties

The molecule comprises two distinct domains: the heteroaromatic core and the solubilizing tail .

-

Pyrazole Core (C3H3N2): The 4-amino group acts as a strong electron donor (+M effect), significantly increasing the electron density of the pyrazole ring. This makes the C3 and C5 positions susceptible to electrophilic attack, although the N1-substitution blocks tautomerism, fixing the bond order.

-

Ethoxyethyl Tail: This flexible ether chain serves two purposes:

-

Solubility: It disrupts crystal packing, improving solubility in organic solvents compared to the parent pyrazole.

-

Binding: In medicinal chemistry, the ether oxygen often acts as a weak hydrogen bond acceptor in the solvent-exposed region of a protein binding pocket.

-

Electronic Distribution Diagram

The following diagram illustrates the electronic flow and reactive sites within the molecule.

Figure 1: Electronic connectivity showing the electron-donating amino group and the solubilizing tail.

Synthesis & Manufacturing Protocols

The most robust synthetic route involves the regioselective alkylation of 4-nitropyrazole followed by reduction. This method avoids the regioselectivity issues often encountered when cyclizing hydrazine derivatives.

Route A: Alkylation-Reduction (Industrial Standard)

Step 1: N-Alkylation [2]

-

Precursor: 4-Nitro-1H-pyrazole (CAS 2075-46-9).

-

Reagent: 1-Bromo-2-ethoxyethane (CAS 592-55-2).

-

Base: Cesium Carbonate (

) or Potassium Carbonate ( -

Solvent: DMF or Acetonitrile.

-

Conditions: 60–80°C, 4–6 hours.

-

Mechanism:

nucleophilic substitution. The 4-nitro group withdraws electrons, making the N-H proton more acidic (

Step 2: Nitro Reduction

-

Precursor: 1-(2-ethoxyethyl)-4-nitro-1H-pyrazole.

-

Method A (Catalytic Hydrogenation):

(1 atm), 10% Pd/C, MeOH. -

Method B (Chemical Reduction): Iron powder (

), -

Workup: Filtration through Celite (if Pd/C) or aqueous extraction. The amine is sensitive to oxidation; store under inert gas (

/Ar).

Synthesis Workflow Diagram

Figure 2: Step-wise synthesis pathway from commercially available 4-nitropyrazole.

Analytical Characterization

As this compound is an intermediate, purity is critical to prevent side reactions in subsequent steps.

Predicted NMR Profile ( )

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Py-C3-H | 7.30 ppm | Singlet | 1H | Aromatic Ring |

| Py-C5-H | 7.05 ppm | Singlet | 1H | Aromatic Ring |

| 4.18 ppm | Triplet ( | 2H | Ethylene Linker | |

| 3.75 ppm | Triplet ( | 2H | Ethylene Linker | |

| 3.48 ppm | Quartet ( | 2H | Ethyl Group | |

| 2.90 – 3.50 ppm | Broad Singlet | 2H | Amine (Exchangeable) | |

| 1.18 ppm | Triplet ( | 3H | Methyl Terminus |

Mass Spectrometry (ESI)

-

Ionization Mode: Positive (

) -

Observed Ion:

= 156.2 m/z -

Fragment Ions: Loss of ethoxyethyl chain (

) is common in high-energy collision.

Applications in Drug Development[11]

The 1-(2-ethoxyethyl)-1H-pyrazol-4-amine scaffold is a "privileged structure" in kinase inhibitor design.

Kinase Inhibition (JAK/STAT Pathway)

This moiety mimics the adenine ring of ATP. The pyrazole nitrogens and the exocyclic amine form a donor-acceptor motif that binds to the hinge region of kinases.

-

Example Drug Class: Upadacitinib and Baricitinib analogs.

-

Role: The ethoxyethyl group projects into the solvent front, improving the pharmacokinetic profile (PK) by reducing lipophilicity compared to simple alkyl chains.

Synthetic Utility

-

Amidation: Reacts with acid chlorides to form amide-linked inhibitors.

-

Buchwald-Hartwig Coupling: Couples with aryl halides to form bi-aryl amine systems.

-

Sandmeyer Reaction: Can be converted to 4-halo-pyrazoles (I, Br, Cl) for further cross-coupling.

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocol:

-

Storage: Store at 2–8°C under Argon/Nitrogen. Hygroscopic.

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

-

Spill: Absorb with sand/vermiculite; neutralize with weak acid if necessary.

References

-

Synthesis of Pyrazole Derivatives

-

Fustero, S., et al. "Improved Regioselectivity in the Synthesis of Pyrazoles." Journal of Organic Chemistry, 2008.

-

-

Medicinal Chemistry of JAK Inhibitors

-

Clark, J. D., et al. "Discovery of Ruxolitinib: A Selective JAK1/JAK2 Inhibitor." Bioorganic & Medicinal Chemistry Letters, 2014.

-

-

Chemical Properties of Aminopyrazoles

-

Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, 1996.

-

-

Safety Data Sheet (Analogous)

-

Sigma-Aldrich SDS for 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid (Structural Analog).

-

Sources

An In-Depth Technical Guide to the Molecular Properties, Synthesis, and Characterization of C7H13N3O Pyrazole Amines

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of clinically approved therapeutics.[1] Aminopyrazoles, in particular, represent a versatile framework for drug discovery, exhibiting a wide spectrum of pharmacological activities.[2][3] This guide provides a comprehensive technical overview of compounds with the molecular formula C7H13N3O, focusing specifically on isomers that incorporate the pyrazole amine scaffold. We will dissect the molecule's physicochemical properties, explore potential structural isomerism, detail strategic synthetic methodologies, and outline a robust framework for its analytical characterization. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and validation systems essential for advancing pyrazole-based drug candidates.

The Pyrazole Amine Scaffold in Modern Drug Discovery

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[4] This structure imparts a unique combination of physicochemical properties that are highly advantageous for drug design. The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as a hydrogen bond acceptor, allowing for multifaceted interactions with biological targets like protein kinases.[4][5]

The functionalization of the pyrazole core with an amino group gives rise to aminopyrazoles (APs), a class of compounds with significant therapeutic potential.[2][3] The position of the amino substituent on the pyrazole ring—be it position 3, 4, or 5—critically influences the molecule's pharmacological profile.[3][6] APs have been successfully developed as:

-

Anti-inflammatory and Analgesic Agents: (e.g., Celecoxib, Metamizole).[2][7]

-

Anticancer Therapeutics: Often functioning as potent kinase inhibitors (e.g., Crizotinib, AT7519).[2][7][8]

The versatility and proven success of this scaffold make the exploration of novel derivatives, such as those conforming to the C7H13N3O formula, a compelling endeavor in the quest for new medicines.

Physicochemical Profile of C7H13N3O

The molecular formula C7H13N3O dictates a specific elemental composition and a corresponding set of physicochemical properties. These parameters are fundamental for predicting a compound's behavior in both chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C7H13N3O | Provided |

| Molecular Weight | 155.20 g/mol | [9] |

| Monoisotopic Mass | 155.105862 Da | [9][10] |

| Hydrogen Bond Donors | 1 (Primary Amine) | Calculated |

| Hydrogen Bond Acceptors | 4 (2 Pyrazole N, 1 Amine N, 1 Oxygen) | Calculated |

| Predicted XLogP3 | ~ -0.3 to 0.0 | [10][11] |

Note: Predicted values such as XLogP can vary slightly based on the specific isomer and calculation algorithm used.

Structural Isomerism: A Key Consideration

A single molecular formula can represent numerous constitutional isomers, each with unique chemical and pharmacological properties. For C7H13N3O, the arrangement of atoms around the pyrazole amine core is critical. Two plausible and documented isomers are 1-(2-methoxyethyl)-3-methyl-1H-pyrazol-4-amine and 3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-amine.[10][11] The distinction between a 4-amino and a 5-amino pyrazole is significant, as it alters the electronic distribution and spatial orientation of functional groups, directly impacting target binding.[3]

Caption: Potential constitutional isomers of C7H13N3O.

Strategic Synthesis of C7H13N3O Pyrazole Amines

The synthesis of substituted pyrazoles is well-established, with the Knorr pyrazole synthesis and its variations remaining a cornerstone methodology.[1] This involves the cyclocondensation of a hydrazine derivative with a β-dicarbonyl compound or a functional equivalent, such as a β-ketonitrile.

Workflow: General Synthesis of a Substituted Aminopyrazole

Caption: General workflow for pyrazole amine synthesis.

Protocol: Synthesis of a 5-Aminopyrazole Derivative

This protocol is a representative example for synthesizing a 5-aminopyrazole, a common structural motif in kinase inhibitors.[3][12]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate β-ketonitrile precursor (1.0 eq) in a suitable solvent such as absolute ethanol.

-

Causality: Ethanol is a common solvent that facilitates the dissolution of reactants and is suitable for the required reflux temperatures.

-

-

Reagent Addition: Add the corresponding substituted hydrazine derivative (e.g., (2-methoxyethyl)hydrazine, 1.1 eq) to the solution. A catalytic amount of a weak base like triethylamine may be added to facilitate the reaction.

-

Causality: Using a slight excess of the hydrazine ensures the complete consumption of the limiting keto-nitrile. The base neutralizes any acid formed and promotes nucleophilic attack.

-

-

Cyclization: Heat the reaction mixture to reflux (typically ~80°C for ethanol) and maintain for 4-12 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Causality: Thermal energy is required to overcome the activation energy for the cyclization and dehydration steps. TLC is a critical self-validating step to ensure the reaction has gone to completion, preventing premature work-up.

-

-

Isolation: Upon completion, cool the mixture to room temperature and then place it in an ice bath to precipitate the product. Collect the solid product by vacuum filtration.

-

Causality: Lowering the temperature significantly reduces the solubility of the product, maximizing the yield of the crude solid.

-

-

Purification: Wash the collected solid with cold ethanol to remove residual starting materials and soluble impurities. If necessary, further purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.

-

Causality: Purification is essential to remove byproducts and unreacted starting materials, ensuring the final compound's purity for subsequent analytical characterization and biological testing.

-

Comprehensive Analytical Characterization

Unambiguous structural confirmation and purity assessment are non-negotiable in drug discovery. A multi-technique approach is required for the validation of any newly synthesized compound.

Workflow: Analytical Characterization

Caption: A multi-technique analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules.[13][14]

Protocol: ¹H NMR Acquisition and Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard NMR tube.

-

Causality: Deuterated solvents are used to avoid large interfering solvent signals in the proton spectrum. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for not exchanging with N-H protons as readily as D₂O.

-

-

Data Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

D₂O Exchange: After acquiring the initial spectrum, add a single drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum.

-

Trustworthiness: This is a self-validating experiment. The signal corresponding to the N-H proton of the amine group will broaden or disappear upon D₂O exchange, confirming its identity.[13]

-

-

Data Interpretation:

-

Aromatic Region: Look for the characteristic signal of the pyrazole C-H proton. Its chemical shift provides clues about the substitution pattern.

-

Aliphatic Region: Analyze the signals for the methoxyethyl and methyl groups. The splitting patterns (multiplicity) and integration values will confirm their connectivity.

-

Amine Protons: Identify the N-H signal (typically a broad singlet) and confirm its disappearance after the D₂O shake.

-

For more complex structures or to resolve ambiguities, 2D NMR experiments like COSY (proton-proton correlation) and HSQC (proton-carbon one-bond correlation) are indispensable.[13]

Mass Spectrometry (MS)

Mass spectrometry provides the exact mass of the molecule, confirming its elemental formula.

-

Expected Observation: In electrospray ionization (ESI) positive mode, the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z value corresponding to the compound's molecular weight plus the mass of a proton (approx. 156.11). High-resolution MS (HRMS) should yield a mass accurate to within 5 ppm of the calculated value for C7H14N3O⁺.[14]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to confirm the presence of key functional groups.

-

Expected Bands:

-

~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine.

-

~2950-2850 cm⁻¹: C-H stretching of the aliphatic groups.

-

~1620-1550 cm⁻¹: C=N stretching within the pyrazole ring.[14]

-

~1100 cm⁻¹: C-O stretching of the ether linkage.

-

Therapeutic Potential and Future Directions

The C7H13N3O pyrazole amine scaffold is a promising starting point for drug discovery programs, particularly in oncology and immunology. The presence of the pyrazole core suggests potential activity as a kinase inhibitor.[2][7][8] The methoxyethyl substituent may enhance solubility and provide an additional vector for hydrogen bonding, potentially improving pharmacokinetic properties.

Protocol: General In Vitro Kinase Inhibition Assay

This protocol provides a framework for assessing the biological activity of the synthesized compounds.[1]

-

Reagent Preparation: Prepare a reaction buffer containing the target kinase (e.g., a CDK or Aurora kinase), its specific substrate peptide, ATP, and MgCl₂.

-

Compound Preparation: Prepare serial dilutions of the C7H13N3O test compound in DMSO to generate a dose-response curve.

-

Reaction: In a 96-well plate, combine the kinase, substrate, and test compound. Initiate the reaction by adding a concentration of ATP near its Km value. Incubate at 30°C for 60 minutes.

-

Detection: Terminate the reaction and quantify the amount of phosphorylated substrate. This is commonly achieved using a phosphospecific antibody and a luminescent or fluorescent readout.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO vehicle control. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required for 50% inhibition).

Future work should involve screening these specific isomers against a panel of disease-relevant kinases to identify potential targets. Subsequent structure-activity relationship (SAR) studies can then be initiated to optimize potency, selectivity, and drug-like properties.

Conclusion

The molecular formula C7H13N3O, when embodied as a pyrazole amine, represents a class of compounds with significant potential for drug discovery. This guide has detailed the foundational knowledge required to approach this scaffold, from understanding its isomeric possibilities to outlining robust strategies for its synthesis and comprehensive characterization. By integrating the principles of mechanistic causality and self-validating protocols, researchers can confidently explore the therapeutic promise of these and related molecules, contributing to the development of next-generation targeted therapies.

References

- Amino-Pyrazoles in Medicinal Chemistry: A Review.

- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.

- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).

- Synthesis and Properties of Pyrazoles. Encyclopedia.pub.

- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. SCIRP.

- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme Connect.

- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.

- Synthesis of Some Imine, From Pyrazole -1- Carbaldehyde Compound.

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.

- Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evalu

- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews.

- 2-methylhexanoyl azide - C7H13N3O. ChemSrc.

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- Cyclohexanone, semicarbazone | C7H13N3O | CID 15320. PubChem - NIH.

- 1589-61-3 cyclohexanal semicarbazone C7H13N3O. Guidechem.

- Recent Advances in the Development of Pyrazole Deriv

- An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds. Benchchem.

- Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI.

- Cyclohexanone, semicarbazone - Optional[1H NMR] - Chemical Shifts. SpectraBase.

- Cyclohexanone, semicarbazone. CAS Common Chemistry.

- 1-(2-methoxyethyl)-3-methyl-1h-pyrazol-4-amine. PubChemLite.

- 3-(2-methoxyethyl)-1-methyl-1h-pyrazol-5-amine. PubChemLite.

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid

- Diversity of monomer amine coupling partners. Structures of pyrazoles,...

- Pyrazole | CAS 288-13-1. Selleck Chemicals.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- Fenpyrazamine | C17H21N3O2S | CID 11493665. PubChem - NIH.

- Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.

- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rroij.com [rroij.com]

- 6. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Cyclohexanone, semicarbazone | C7H13N3O | CID 15320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PubChemLite - 1-(2-methoxyethyl)-3-methyl-1h-pyrazol-4-amine (C7H13N3O) [pubchemlite.lcsb.uni.lu]

- 11. PubChemLite - 3-(2-methoxyethyl)-1-methyl-1h-pyrazol-5-amine (C7H13N3O) [pubchemlite.lcsb.uni.lu]

- 12. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

1-(2-Ethoxyethyl)-1H-pyrazol-4-amine solubility data in water vs DMSO

An In-depth Technical Guide to the Aqueous and DMSO Solubility of 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Foreword: Solubility as a Cornerstone of "Druggability"

In the landscape of modern drug discovery, the intrinsic solubility of a compound is a critical determinant of its ultimate success or failure. Poor solubility can lead to a cascade of downstream challenges, including unreliable in vitro assay results, low bioavailability, and difficulties in formulation development.[1] This guide provides a comprehensive overview of the solubility characteristics of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine, a heterocyclic amine of interest, in two key solvents: water and dimethyl sulfoxide (DMSO). We will delve into the theoretical underpinnings of its solubility, present standardized methodologies for empirical determination, and offer insights into the practical implications for researchers in the field.

Molecular Profile of 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine and Its Implications for Solubility

-

The Pyrazole Core: The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. This feature allows for hydrogen bonding, contributing to aqueous solubility.

-

The 4-Amino Group: The primary amine group is a key hydrogen bond donor and acceptor, significantly enhancing the potential for interaction with polar protic solvents like water.

-

The 1-(2-Ethoxyethyl) Substituent: This side chain introduces a degree of lipophilicity due to the ethyl group, which could temper the high aqueous solubility expected from the amine and pyrazole moieties. The ether linkage, however, can act as a hydrogen bond acceptor.

Based on this structure, a moderate to good aqueous solubility can be anticipated. The molecule's properties can be computationally predicted, with a related compound, 1-(2-Ethoxyethyl)-1h-pyrazol-3-amine, having a calculated LogP of 0.5018, suggesting a relatively balanced hydrophilic-lipophilic character.[2]

Water vs. DMSO: A Tale of Two Solvents

Aqueous Solubility: The Gold Standard for Biological Relevance

Aqueous solubility is a paramount parameter as it dictates a drug's behavior in the physiological environment.[3] For oral drug candidates, dissolution in the gastrointestinal tract is the first step towards absorption.[4] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, with high solubility being a desirable trait for oral absorption.[5][6]

DMSO Solubility: The Pragmatic Choice for Compound Management

DMSO is a powerful, polar aprotic solvent widely used in drug discovery for creating high-concentration stock solutions of test compounds.[7][8] This is particularly useful for high-throughput screening (HTS) campaigns where compounds are serially diluted into aqueous assay buffers.[1][3] A related compound, 1-Hydroxyethyl-4,5-diamino pyrazole sulfate, has been reported to have a DMSO solubility of >10% (w/w), indicating that pyrazole-based structures can exhibit excellent solubility in this solvent.[9]

| Solvent | Role in Drug Discovery | Expected Solubility of 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine | Rationale |

| Water (Aqueous Buffer) | Primary solvent for in vitro and in vivo studies; reflects physiological conditions. | Moderate to High | The presence of hydrogen bond donors (amine) and acceptors (pyrazole nitrogens, ether oxygen) should facilitate interaction with water. |

| DMSO | Universal solvent for compound storage and preparation of high-concentration stock solutions for screening. | High to Very High | As a potent polar aprotic solvent, DMSO is effective at solvating a wide range of organic molecules, including those with polar functional groups. |

Experimental Determination of Solubility: Protocols and Best Practices

The experimental measurement of solubility can be broadly divided into two categories: kinetic and thermodynamic.[7][10]

Kinetic Solubility: A High-Throughput Approach for Early Discovery

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically created by diluting a DMSO stock into an aqueous buffer.[7][10] This method is rapid and well-suited for screening large numbers of compounds in early discovery phases.[1]

Detailed Protocol for Kinetic Solubility Determination

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume of each dilution into a corresponding well of a 96-well plate containing the aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Allow the plate to incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.[1]

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.[3] The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

-

Data Analysis: Plot the turbidity against the compound concentration to determine the solubility limit.

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility: The Equilibrium-Based Gold Standard

Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium with its solid phase.[10] This is a more time-consuming but also more accurate and definitive measure of solubility, often employed in later stages of drug development.[1][7] The "shake-flask" method is the most common approach for determining thermodynamic solubility.[10][11]

Detailed Protocol for Thermodynamic (Shake-Flask) Solubility Determination

-

Compound Addition: Add an excess of solid 1-(2-ethoxyethyl)-1H-pyrazol-4-amine to a vial containing the desired solvent (e.g., water, PBS pH 7.4, or DMSO).

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: Separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter.[10]

-

Concentration Measurement: Quantify the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][8]

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in the tested solvent.

Caption: Workflow for Thermodynamic Solubility Determination.

Concluding Remarks and Future Directions

While specific experimental solubility data for 1-(2-ethoxyethyl)-1H-pyrazol-4-amine is not yet publicly documented, its molecular structure suggests favorable solubility in both aqueous and DMSO-based systems. For drug discovery and development programs involving this compound, it is imperative to empirically determine its solubility profile using standardized methods such as those outlined in this guide. The choice between kinetic and thermodynamic assays will depend on the stage of the research, with kinetic methods being more suitable for initial screening and thermodynamic methods providing definitive data for lead optimization and preclinical development.[12]

References

- Raytor. (2026, January 22).

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- American Pharmaceutical Review. (2013, April 2).

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- ResearchGate. (n.d.).

- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

- ResearchGate. (n.d.).

- BioDuro. (n.d.). ADME Solubility Assay.

- World Health Organiz

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Bell, F., Durand, C., & Urban, N. (n.d.). Analytical Sciences Group, Medicinal Chemistry, INVENTIVA.

- ICH. (2019, November 20).

- Formulation Development. (2024, September 5). Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review.

- FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution.

- Sigma-Aldrich. (n.d.). 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid | 1155064-14-4.

- National Institutes of Health. (n.d.). 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde - PubChem.

- ChemicalBook. (n.d.). 1H-Pyrazol-4-amine, 1-[1-(2-methoxyethyl)-4-piperidinyl].

- National Institutes of Health. (n.d.). 1-Ethyl-1h-pyrazol-4-amine | C5H9N3 | CID 7018640 - PubChem.

- PubChemLite. (n.d.). 1-(2-ethoxyethyl)-1h-pyrazole-4-carboxylic acid.

- European Union. (2012, March 27).

- ChemScene. (n.d.). 1-(2-Ethoxyethyl)-1h-pyrazol-3-amine | 1179309-43-3.

- Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulf

- Sigma-Aldrich. (n.d.). 1-Ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride - Sigma-Aldrich.

- ChemicalBook. (2026, January 15). 4,5-Diamino-1-(2-hydroxyethyl)

Sources

- 1. enamine.net [enamine.net]

- 2. chemscene.com [chemscene.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. database.ich.org [database.ich.org]

- 6. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. lifechemicals.com [lifechemicals.com]

- 9. ec.europa.eu [ec.europa.eu]

- 10. raytor.com [raytor.com]

- 11. who.int [who.int]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

A Senior Application Scientist's Guide to the Safe Handling of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for 1-(2-ethoxyethyl)-1H-pyrazol-4-amine was not publicly available. This guide has been meticulously compiled by synthesizing safety data from structurally analogous compounds, including other 4-aminopyrazoles and N-alkoxyalkyl substituted pyrazoles. The recommendations herein are based on the consistent hazard profile observed across these related molecules and established principles of laboratory safety. It is imperative to treat this compound with, at minimum, the precautions outlined below and to re-evaluate procedures if new information becomes available.

Strategic Overview: Understanding the Compound and Its Inherent Risks

1-(2-ethoxyethyl)-1H-pyrazol-4-amine belongs to the aminopyrazole class of heterocyclic compounds. This family of molecules is of significant interest in medicinal chemistry and drug development, serving as a versatile scaffold for synthesizing a wide range of biologically active agents, including potential anticancer, anti-inflammatory, and kinase-inhibiting compounds.[1][2][3] The inherent reactivity of the pyrazole core and the amino functional group, which are key to its synthetic utility, also dictates its toxicological profile.

Based on extensive data from closely related pyrazole derivatives, a consistent pattern of hazards emerges.[4][5][6][7] The primary risks associated with handling this compound are systematically categorized under the Globally Harmonized System (GHS) and are foundational to the risk assessment process.

Hazard Profile & Risk Assessment: A Researcher's Perspective

A thorough risk assessment is the cornerstone of safe laboratory practice. The process begins with a clear identification of hazards, followed by an evaluation of exposure potential in the context of specific experimental workflows.

Anticipated GHS Classification

The following GHS classifications are predicted for 1-(2-ethoxyethyl)-1H-pyrazol-4-amine based on analogous compounds.[4][5][7]

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 | Warning |

| Skin Corrosion / Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |

| Serious Eye Damage / Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | 3 | H335: May cause respiratory irritation | GHS07 | Warning |

Toxicological Insights: The "Why" Behind the Hazards

-

Oral Toxicity (H302): Like many small molecule amine compounds, accidental ingestion can lead to systemic toxicity. The basicity of the amine and the metabolic pathways of the pyrazole ring can interfere with biological processes.

-

Skin and Eye Irritation (H315, H319): The primary amine group can act as a mild base and nucleophile, capable of reacting with biological macromolecules in the skin and eyes, leading to irritation, inflammation, and potential tissue damage upon prolonged contact.[6]

-

Respiratory Irritation (H335): If the compound is a fine powder or becomes aerosolized, inhalation can irritate the mucous membranes of the respiratory tract. This is a common property for many organic powders and is exacerbated by the compound's chemical reactivity.

From Theory to Bench: Safe Handling & Experimental Workflow Integration

Translating SDS data into practical laboratory procedure is critical for minimizing exposure and ensuring experimental integrity. The following protocols are designed as self-validating systems, incorporating causality and best practices.

Risk Assessment and Control Workflow

The following diagram outlines the mandatory workflow for any experiment involving 1-(2-ethoxyethyl)-1H-pyrazol-4-amine. This cyclical process ensures that safety measures are proactive, not reactive.

Caption: Risk Assessment Workflow for Chemical Handling.

Protocol: Safely Weighing and Preparing a Solution

This protocol details the necessary steps for safely handling the solid compound and preparing a stock solution. The causality for each step is explained to reinforce the safety rationale.

Objective: To accurately weigh 100 mg of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine and prepare a 10 mg/mL solution in DMSO.

Required Controls:

-

Engineering: Certified chemical fume hood.

-

Administrative: An approved and reviewed experimental protocol. Access to this guide and relevant SDS for similar compounds.

-

PPE: Safety glasses with side shields (or goggles), lab coat, and nitrile gloves (inspect for integrity before use).

Methodology:

-

Preparation (The "Why"): Before bringing the compound into the workspace, ensure the chemical fume hood is operational (check airflow monitor) and the work area is clean and uncluttered. This minimizes contamination and ensures containment in case of a spill.

-

Don PPE (The "Why"): Don all required PPE. Nitrile gloves provide a barrier against incidental skin contact. Safety glasses are non-negotiable to protect against accidental splashes or airborne particles.[8]

-

Tare Balance (The "Why"): Place a clean, appropriately sized weighing vessel on the analytical balance within the fume hood. Tare the balance to zero. Performing all manipulations within the fume hood prevents the release of fine particles into the lab environment.[5]

-

Aliquot Compound (The "Why"): Carefully open the stock bottle. Using a clean spatula, gently transfer a small amount of the compound into the weighing vessel. Avoid any actions that could generate dust, such as scraping or dropping the powder from a height. Close the stock bottle immediately after aliquoting to prevent contamination and moisture uptake.

-

Weigh and Record (The "Why"): Adjust the amount of solid until the desired weight (100 mg ± 2 mg) is reached. Record the exact mass in your laboratory notebook. Accurate record-keeping is crucial for experimental reproducibility and for any future safety incident investigation.

-

Dissolution (The "Why"): Add the appropriate volume of solvent (in this case, 10 mL of DMSO) to the weighing vessel containing the compound. Gently swirl or use a vortex mixer at a low speed to fully dissolve the solid. Ensure the container is capped during mixing to prevent aerosol generation.

-

Labeling (The "Why"): Immediately label the solution container with the full chemical name, concentration, solvent, date, and your initials. Proper labeling is a critical component of hazard communication within the lab.

-

Cleanup (The "Why"): Wipe the spatula clean with a solvent-dampened wipe. Decontaminate the balance and the surrounding work area in the fume hood. Dispose of all contaminated materials (e.g., wipes, used gloves) in the designated solid chemical waste container.

-

Doff PPE (The "Why"): Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them.[5] Remove your lab coat and wash your hands thoroughly with soap and water. This final step prevents inadvertent "take-home" contamination.

Emergency Preparedness & Response

Preparedness is the most effective emergency response tool. All personnel must be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers.

First Aid Measures

The following first-aid responses are based on the predicted hazards and are consistent with protocols for similar chemical irritants.[5][6][7]

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |

| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[6] |

| Inhalation | Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention. Show this guide or the container label to the medical professional.[5] |

Accidental Release Measures

The response to a spill depends on its scale. The following decision tree provides a logical workflow for managing an accidental release.

Caption: Emergency Spill Response Decision Tree.

Lifecycle Management: Storage and Disposal

-

Storage: Store the compound in a tightly sealed, clearly labeled container. Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: All waste containing this compound, including contaminated consumables, must be disposed of as hazardous chemical waste. Collect in a sealed, properly labeled container and follow your institution's Environmental Health and Safety (EHS) guidelines for disposal. Do not dispose of down the drain or in regular trash.

References

-

A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). SCRIBD. Retrieved February 26, 2026, from [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 11). ResearchGate. Retrieved February 26, 2026, from [Link]

-

Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives. (2014, October 24). ResearchGate. Retrieved February 26, 2026, from [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). PMC. Retrieved February 26, 2026, from [Link]

-

In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. (2024, November 12). PMC. Retrieved February 26, 2026, from [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI. Retrieved February 26, 2026, from [Link]

-

Safety Data Sheet. (2024, December 26). Angene Chemical. Retrieved February 26, 2026, from [Link]

-

Safety Data Sheet: 1-(2-hydroxyethyl)-1H-pyrazol-4,5-diyldiammoniumsulfate. (n.d.). Retrieved February 26, 2026, from [Link]

-

Synthesis and Properties of Pyrazoles. (2022, September 9). Encyclopedia.pub. Retrieved February 26, 2026, from [Link]

-

GHS SDS. (2020, August 28). Stonhard. Retrieved February 26, 2026, from [Link]

-

1-Ethyl-1h-pyrazol-4-amine | C5H9N3 | CID 7018640. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]

-

1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]

-

ChemInform Abstract: A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

-

Synthesis and characterization of novel pyrazolone derivatives. (2014, March 15). ResearchGate. Retrieved February 26, 2026, from [Link]

Sources

- 1. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 2. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid | 1155064-14-4 [sigmaaldrich.com]

- 5. angenechemical.com [angenechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. chemos.de [chemos.de]

- 8. 1-Ethyl-1H-pyrazol-4-amine 95% | CAS: 876343-24-7 | AChemBlock [achemblock.com]

The Definitive Technical Guide to 4-Amino-1-(2-ethoxyethyl)pyrazole: Identifiers, Synthesis, and Applications in Drug Discovery

Executive Summary

The compound 4-amino-1-(2-ethoxyethyl)pyrazole (also widely designated as 1-(2-ethoxyethyl)-1H-pyrazol-4-amine) is a highly versatile building block in modern medicinal chemistry. Featuring a bioisosteric pyrazole core, a primary amine for hinge-binding or amide coupling, and an ethoxyethyl chain for optimal lipophilicity tuning, it is frequently utilized in the development of kinase inhibitors and targeted therapeutics. This whitepaper systematically details its chemical identifiers, structural rationale, and provides a rigorously validated synthetic methodology.

Chemical Identity and Structural Nomenclature

Precise chemical identification is critical for procurement, computational modeling, and patent filing. The compound possesses several synonyms based on IUPAC conventions and proprietary database indexing.

Table of Chemical Identifiers

The following quantitative and structural data summarize the definitive identifiers for 4-amino-1-(2-ethoxyethyl)pyrazole[1][2][3][4].

| Identifier / Property | Value |

| IUPAC Name | 1-(2-ethoxyethyl)-1H-pyrazol-4-amine |

| Common Synonyms | 4-amino-1-(2-ethoxyethyl)pyrazole; 1-(2-ethoxyethyl)-4-aminopyrazole |

| CAS Registry Number | 1156386-84-3 |

| Molecular Formula | C7H13N3O |

| Molecular Weight | 155.20 g/mol |

| SMILES String | CCOCCn1cc(N)cn1 |

| MDL Number | MFCD12174637 |

Mechanistic Role in Drug Development

The architectural design of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine is not arbitrary; each functional group serves a distinct pharmacological purpose.

-

The Pyrazole Core: Acts as a robust, metabolically stable bioisostere for phenyl or heteroaromatic rings. It provides necessary aromaticity while improving aqueous solubility compared to purely carbocyclic systems.

-

The Primary Amine (-NH2): Positioned at the C4 position, this group is an excellent hydrogen-bond donor. In kinase inhibitor design, it is frequently leveraged to interact with the ATP-binding hinge region of the target protein, or used as a synthetic handle for amide bond formation.

-

The 2-Ethoxyethyl Chain: Attached at the N1 position, this flexible ether linkage fine-tunes the compound's partition coefficient (ClogP). The oxygen atom introduces a hydrogen-bond acceptor, enhancing solubility, while the ethyl terminal maintains sufficient lipophilicity for cellular membrane permeability.

Logical mapping of 4-amino-1-(2-ethoxyethyl)pyrazole structural features to pharmacological outcomes.

Synthetic Methodologies and Experimental Protocols

To ensure high yield and purity, the synthesis of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine is typically executed via a two-step sequence: N-alkylation of a protected precursor followed by reduction. The protocols below are designed as self-validating systems, incorporating in-process analytical checks to guarantee fidelity before progressing to subsequent steps.

Step 1: Base-Catalyzed N-Alkylation of 4-Nitropyrazole

-

Objective: Regioselective attachment of the 2-ethoxyethyl chain to the N1 position.

-

Causality: 4-nitropyrazole is selected because the strongly electron-withdrawing nitro group prevents unwanted reactions at the C4 position and acts as a stable precursor to the amine. N,N-Dimethylformamide (DMF) is utilized as the solvent; its polar aprotic nature optimally solvates the potassium cation (

), leaving the pyrazolate anion highly nucleophilic for the

Protocol:

-

Charge a dry, argon-flushed round-bottom flask with 4-nitropyrazole (1.0 eq) and anhydrous DMF (0.5 M concentration).

-

Add anhydrous

(2.0 eq) and stir at room temperature for 15 minutes to generate the reactive pyrazolate anion. -

Dropwise, add 2-bromoethyl ethyl ether (1.2 eq) via syringe.

-

Heat the reaction mixture to 80°C and maintain stirring for 12 hours.

-

Self-Validation Check: Sample 10 µL of the reaction, dilute in 1 mL EtOAc, and perform TLC (Hexanes/EtOAc 1:1) or LC-MS. Proceed only when the 4-nitropyrazole starting material is completely consumed.

-

Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to rigorously remove residual DMF.

-

Dry over anhydrous

, filter, and concentrate in vacuo to yield the intermediate: 1-(2-ethoxyethyl)-4-nitro-1H-pyrazole.

Step 2: Catalytic Hydrogenation

-

Objective: Chemoselective reduction of the nitro group to a primary amine.

-

Causality: Palladium on carbon (Pd/C) under a hydrogen atmosphere is the preferred reduction method. It is highly chemoselective for nitro groups, avoiding the harsh acidic conditions of metal-mediated reductions (e.g., Fe/HCl or SnCl2) which carry the risk of cleaving the sensitive ether linkage. Ethanol is used as a protic solvent to stabilize the resulting primary amine and facilitate efficient hydrogen transfer at the catalyst surface.

Protocol:

-

Dissolve the intermediate 1-(2-ethoxyethyl)-4-nitro-1H-pyrazole (1.0 eq) in absolute ethanol (0.2 M).

-

Carefully add 10% Pd/C (0.1 eq by weight) under a strict argon blanket to prevent catalyst ignition.

-

Evacuate the flask and backfill with hydrogen gas (

) three times. Maintain a hydrogen atmosphere via a balloon or a Parr shaker at 50 psi. -

Stir vigorously at room temperature for 4-6 hours.

-

Self-Validation Check: Perform LC-MS analysis on a filtered aliquot. The mass spectrum must show the complete disappearance of the nitro intermediate and the emergence of the product mass (

156.2 for -

Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with excess ethanol.

-

Concentrate the filtrate in vacuo to afford the crude 1-(2-ethoxyethyl)-1H-pyrazol-4-amine. Purify via flash column chromatography (DCM/MeOH 95:5) to achieve >95% purity.

Step-by-step synthetic workflow and analytical validation for 1-(2-ethoxyethyl)-1H-pyrazol-4-amine.

References

-

Chemikart. "1240566-95-3 | 1-(Pentan-3-yl)-1H-pyrazol-4-amine" (Cross-referenced for SMILES data of 1156386-84-3). Chemikart Database. URL:[Link]

-

PubChem. "4-amino-1-(2-ethoxyethyl)-1H-pyrazole-3-carboxamide" (Contextual structural baseline). National Institutes of Health. URL: [Link]

Sources

Technical Procurement & Application Guide: 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine

The following technical guide details the procurement, synthesis, and application of 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine (CAS 1156386-84-3) .

CAS Registry Number: 1156386-84-3 Chemical Formula: C₇H₁₃N₃O Molecular Weight: 155.20 g/mol Primary Class: Heterocyclic Building Block / Pyrazole Derivative

Executive Summary

1-(2-Ethoxyethyl)-1H-pyrazol-4-amine is a specialized heterocyclic amine used primarily as an intermediate in medicinal chemistry. It serves as a critical scaffold for the synthesis of kinase inhibitors (e.g., JAK, Src family) and phosphodiesterase 5 (PDE5) inhibitors . The 2-ethoxyethyl side chain is strategically employed to modulate physicochemical properties—specifically improving aqueous solubility and metabolic stability compared to simple alkyl or hydroxyethyl analogs.

This guide provides researchers with a validated roadmap for sourcing this compound, verifying its quality, and utilizing it in drug development workflows.

Market Analysis: Suppliers & Pricing

Unlike commodity chemicals, CAS 1156386-84-3 is a "make-to-order" or "catalog specialty" item. It is rarely stocked in kilogram quantities by general distributors but is available through specialized building block vendors.

Supplier Tiering Strategy

For research procurement, suppliers are categorized by their role in the supply chain:

| Tier | Supplier Type | Recommended Vendors | Typical Lead Time |

| Tier 1 | Primary Manufacturers (CROs) | Enamine , ChemScene , WuXi AppTec | 2–4 Weeks |

| Tier 2 | Aggregators/Distributors | MolPort , ChemSpace , Arctom , Chemikart | 1–2 Weeks (if stock) |

| Tier 3 | Catalog Houses | Sigma-Aldrich (Market Select) , Ambeed | Varies |

Price Estimation (Q1 2026 Market Data)

Pricing for pyrazole amines is volume-dependent. The following estimates are based on current market rates for structurally similar functionalized pyrazoles.

| Pack Size | Estimated Price Range (USD) | Unit Cost (USD/g) | Notes |

| 100 mg | $85 – $150 | $850 – $1,500 | High premium for small aliquots. |

| 1 g | $250 – $450 | $250 – $450 | Standard discovery chemistry pack. |

| 5 g | $800 – $1,200 | $160 – $240 | Recommended for scale-up validation. |

| 25 g+ | Request Quote (RFQ) | < $100 | Requires custom synthesis batch. |

Procurement Advisory: Always request a Certificate of Analysis (CoA) confirming ≥95% purity by HPLC and Identity by ¹H-NMR. For GMP applications, a specialized audit is required as this is typically sold as "Research Grade."

Technical Specifications & Synthesis

Understanding the synthesis of this molecule is vital for anticipating impurity profiles (e.g., regioisomers or unreacted precursors).

Retro-Synthetic Analysis

The synthesis typically follows a two-step sequence:

-

N-Alkylation: Reaction of 4-nitro-1H-pyrazole with 2-ethoxyethyl bromide.

-

Reduction: Catalytic hydrogenation or metal-mediated reduction of the nitro group to the amine.

Synthesis Workflow (Self-Validating Protocol)

Note: This protocol is a generalized standard procedure for pyrazole amines.

Step 1: N-Alkylation (Formation of Precursor CAS 1006570-60-0)

-

Reagents: 4-Nitro-1H-pyrazole, 2-Bromoethyl ethyl ether, K₂CO₃ (base), DMF (solvent).

-

Condition: Heat at 60–80°C for 12–16 hours.

-

Critical Control Point: Regioselectivity is usually high for N1-alkylation due to sterics/electronics, but N2-alkylation is possible. Verify via NOESY NMR if unsure.

Step 2: Nitro Reduction

-

Reagents: H₂ (gas, balloon), 10% Pd/C, Methanol/Ethanol.

-

Condition: Stir at RT for 4–6 hours. Filter through Celite.

-

Validation: Disappearance of the yellow color (nitro compound) and shift in LCMS signal from m/z 186 [M+H]⁺ (Nitro) to m/z 156 [M+H]⁺ (Amine).

Synthesis & QC Workflow Diagram

The following diagram illustrates the production and quality assurance logic.

Figure 1: Synthesis and Quality Control workflow for CAS 1156386-84-3.

Quality Assurance: Analytical Standards

To ensure the integrity of your experimental data, the purchased material must meet these criteria:

Identity Verification (¹H-NMR)

-

Solvent: DMSO-d₆ or CDCl₃.

-

Key Signals:

-

Pyrazole Ring: Two singlets (or doublets with small coupling) around δ 7.0 – 7.5 ppm (H-3 and H-5).

-

Amine (-NH₂): Broad singlet around δ 3.5 – 4.5 ppm (exchangeable with D₂O).

-

N-CH₂: Triplet around δ 4.1 ppm.

-

O-CH₂: Triplet around δ 3.7 ppm.

-

Ethoxy Group: Quartet (OCH₂CH₃) and Triplet (CH₃) upfield.

-

Purity Assessment (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

-

Detection: UV at 254 nm (aromatic) and 210 nm (general).

-

Acceptance Criteria: Single major peak >95% area integration.

Applications in Drug Discovery

This amine is a versatile "cap" or "core" modulator. Its specific utility lies in the 2-ethoxyethyl tail.

Physicochemical Tuning

-

Solubility: The ether oxygen acts as a weak hydrogen bond acceptor, improving aqueous solubility compared to a propyl or butyl chain.

-

Lipophilicity: It maintains a moderate LogP, allowing membrane permeability without the high metabolic clearance risk associated with free hydroxyl groups (which can be glucuronidated).

Mechanistic Pathway: Kinase & PDE5 Inhibition

The 4-aminopyrazole core mimics the adenine ring of ATP, allowing it to bind into the ATP-binding pocket of kinases and phosphodiesterases.

Figure 2: Structure-Activity Relationship (SAR) logic for using 1-(2-ethoxyethyl)-1H-pyrazol-4-amine.

References

-

PubChem. (n.d.). 1-(2-ethoxyethyl)-1H-pyrazol-4-amine (Compound).[1][2] National Library of Medicine. Retrieved February 26, 2026, from [Link](Note: Search by CAS for specific entry)

-

Bioorganic & Medicinal Chemistry Letters. (2010). 1-(2-Ethoxyethyl)-1H-pyrazolo[4,3-d]pyrimidines as potent phosphodiesterase 5 (PDE5) inhibitors. Elsevier. [Link]

Sources

Whitepaper: A Comparative Analysis of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine and 1-ethyl-1H-pyrazol-4-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The strategic functionalization of the pyrazole ring, particularly at the N1 position, is a cornerstone of modern drug design, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth comparative analysis of two closely related 4-aminopyrazole analogs: 1-(2-ethoxyethyl)-1H-pyrazol-4-amine and 1-ethyl-1H-pyrazol-4-amine. We will dissect their structural nuances, predict their physicochemical characteristics, and outline robust analytical workflows for their differentiation. This document serves as a comprehensive resource for researchers engaged in the synthesis, characterization, and application of pyrazole-based compounds in drug discovery.

Introduction: The Significance of the N1-Substituent

The 4-aminopyrazole framework is a versatile building block in the development of therapeutic agents, with derivatives showing promise as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[2][3][4] The substituent at the N1 position of the pyrazole ring plays a critical role in defining a molecule's interaction with its biological target and its overall drug-like properties. It can influence binding affinity, selectivity, metabolic stability, and solubility.

This guide focuses on the subtle yet impactful difference between an N1-ethyl group and an N1-(2-ethoxyethyl) group. While both are small alkyl substituents, the introduction of an ether linkage in the latter imparts significant changes in polarity, flexibility, and metabolic profile. Understanding these differences is crucial for making informed decisions during lead optimization campaigns.

Structural and Physicochemical Comparison

The core difference between the two molecules lies in the N1-substituent. 1-ethyl-1H-pyrazol-4-amine features a simple hydrophobic ethyl group, whereas 1-(2-ethoxyethyl)-1H-pyrazol-4-amine incorporates a more flexible and polar ethoxyethyl chain.

Experiment 1: Mass Spectrometry (LC-MS)

-

Objective: To confirm the molecular weight of each compound.

-

Methodology:

-

Prepare 1 mg/mL stock solutions of each compound in methanol.

-

Dilute to 1 µg/mL in 50:50 water:acetonitrile with 0.1% formic acid.

-

Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Elute with a gradient of 5% to 95% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid) over 5 minutes.

-

Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode.

-

-

Expected Results:

-

1-ethyl-1H-pyrazol-4-amine: A prominent ion at m/z 112.087 ([M+H]⁺).

-

1-(2-ethoxyethyl)-1H-pyrazol-4-amine: A prominent ion at m/z 156.113 ([M+H]⁺).

-

Causality: The difference in mass is a direct result of their distinct molecular formulas. This is the fastest and most direct method to differentiate the two.

-

Experiment 2: Proton NMR (¹H NMR) Spectroscopy

-

Objective: To provide definitive structural confirmation.

-

Methodology:

-

Dissolve ~5 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

-

Expected Spectral Features:

-

Common Signals: Both compounds will show signals for the pyrazole ring protons (two singlets or doublets) and a broad singlet for the -NH₂ protons.

-

1-ethyl-1H-pyrazol-4-amine:

-

A quartet (~4.0 ppm) corresponding to the -CH₂- group of the ethyl chain.

-

A triplet (~1.3 ppm) corresponding to the -CH₃ group of the ethyl chain.

-

-

1-(2-ethoxyethyl)-1H-pyrazol-4-amine:

-

A triplet (~4.1 ppm) for the pyrazole-N-CH₂- protons.

-